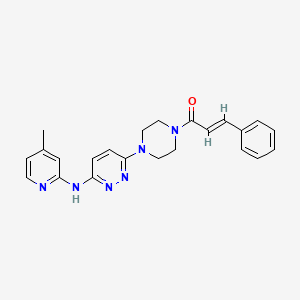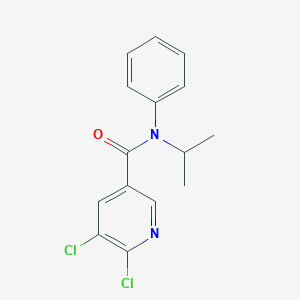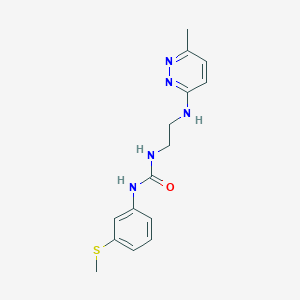
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is commonly referred to as MP-10 and has shown promising results in various scientific research studies.
Scientific Research Applications
Corrosion Inhibition
The compound 1,3,5-triazinyl urea derivatives, which are structurally similar to the compound , have been evaluated as corrosion inhibitors for mild steel in acidic environments. They demonstrate efficient corrosion inhibition, owing to their strong adsorption on the metal surface and the formation of a protective layer. This suggests potential applications of similar compounds in corrosion protection (Mistry et al., 2011).
Synthesis of Heterocyclic Compounds
Urea derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, the synthesis of meso-ionic compounds involving 1-alkyl-4-oxopyrimido-[1,2-a]-S-triaziniumolates and their derivatives has been reported, indicating the role of urea derivatives in the formation of complex heterocyclic structures (Greco & Gala, 1981).
Antimicrobial and Anticancer Properties
Urea derivatives have shown promise in the synthesis of potential anticancer agents, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, which have demonstrated effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983). Additionally, novel urea derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity, with some showing significant promise in these areas (Shankar et al., 2017).
Preparation of Biocidal Compounds
Research has also been conducted on the preparation of compounds with biocidal properties using heterocyclic urea derivatives. These compounds have shown excellent biocidal properties against various microorganisms, suggesting their potential application in this field (Youssef et al., 2011).
Synthesis of Aminothiazole Derivatives
Urea derivatives have been instrumental in the synthesis of aminothiazole organic compounds, which are known for their diverse biological applications. These compounds have been analyzed for their potential bioactivity, further underscoring the versatility of urea derivatives in pharmaceutical research (Adeel et al., 2017).
Prion Disease Therapeutics
2-Aminothiazoles, structurally related to the compound , have shown antiprion activity in infected neuroblastoma cell lines, suggesting potential therapeutic applications for prion diseases. This highlights the role of urea derivatives in developing treatments for complex neurological conditions (Gallardo-Godoy et al., 2011).
properties
IUPAC Name |
1-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-6-7-14(20-19-11)16-8-9-17-15(21)18-12-4-3-5-13(10-12)22-2/h3-7,10H,8-9H2,1-2H3,(H,16,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTVYMPCINVRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2643371.png)
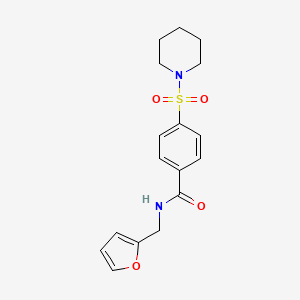
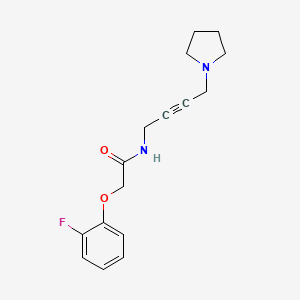
![4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2643374.png)
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)
![ethyl 1-benzyl-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2643379.png)
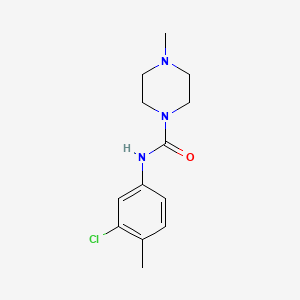
![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)
![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)
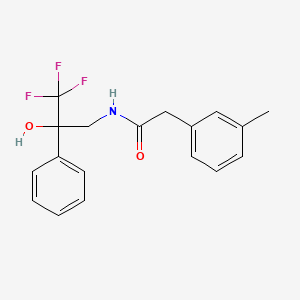
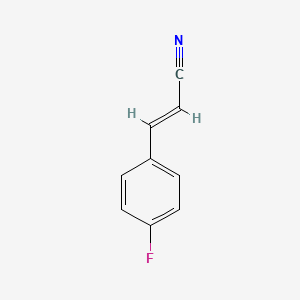
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2643389.png)
